CID 102601604

Description

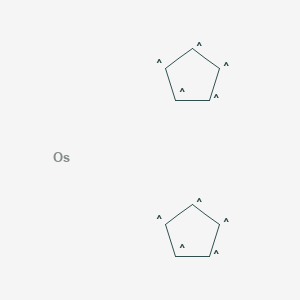

CID 102601604 is a compound registered in the PubChem database, a critical resource for chemical and pharmacological research.

Properties

Molecular Formula |

C10H10Os |

|---|---|

Molecular Weight |

320.4 g/mol |

InChI |

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H; |

InChI Key |

RBPKLTFNJHKDRH-UHFFFAOYSA-N |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Os] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl)osmium can be synthesized through various methods. One common method involves the reaction of osmium tetroxide with cyclopentadienyl sodium in an inert atmosphere. The reaction proceeds as follows:

OsO4+2NaC5H5→Os(C5H5)2+2Na2O2

This reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of bis(cyclopentadienyl)osmium is less common due to the rarity and high cost of osmium. when produced, it follows similar synthetic routes as described above, often with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(cyclopentadienyl)osmium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form osmium(VI) compounds.

Reduction: It can be reduced to form osmium(II) compounds.

Substitution: The cyclopentadienyl rings can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like osmium tetroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require specific ligands and catalysts to facilitate the exchange of cyclopentadienyl rings .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can produce osmium(VI) oxides, while reduction reactions can yield osmium(II) complexes .

Scientific Research Applications

Bis(cyclopentadienyl)osmium has several scientific research applications, including:

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)osmium exerts its effects involves its ability to form stable complexes with various ligands. The cyclopentadienyl rings provide a stable environment for the osmium atom, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA, proteins, and other cellular components, leading to its potential use in medicine and biology .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Structural analogues are identified through PubChem’s similarity search tools, which evaluate molecular descriptors like stereochemistry, functional groups, and ring systems. For example:

- Betulin derivatives: CID 10153267 (3-O-caffeoyl betulin) shares a triterpenoid backbone with CID 102601604 (if it belongs to this class). Betulin derivatives exhibit anti-inflammatory and anticancer properties, with modifications (e.g., caffeoyl substitution) enhancing bioavailability and target specificity .

- Oscillatoxin derivatives : CID 101283546 (oscillatoxin D) and CID 156582093 (oscillatoxin E) are marine-derived polyketides. While distinct from betulin derivatives, their comparison highlights how functional groups (e.g., methyl or hydroxyl substitutions) influence bioactivity and toxicity profiles .

Table 1: Key Molecular Properties of Selected Analogues

| Property | This compound* | CID 10153267 (3-O-Caffeoyl Betulin) | CID 101283546 (Oscillatoxin D) |

|---|---|---|---|

| Molecular Weight (g/mol) | - | 598.8 | 684.8 |

| LogP (Partition Coeff.) | - | 6.3 | 4.2 |

| Solubility (mg/mL) | - | 0.024 | 0.005 |

| Bioavailability Score | - | 0.55 | 0.17 |

| Key Functional Groups | - | Caffeoyl, hydroxyl | Epoxide, methyl |

*Data for this compound is unavailable in the provided evidence.

Pharmacological Activity

- Betulin derivatives : CID 10153267 demonstrates enhanced cytotoxicity against cancer cell lines compared to betulin (CID 72326), attributed to its caffeoyl moiety improving cellular uptake .

- Oscillatoxins : CID 101283546 exhibits potent ion channel modulation, a trait absent in betulin derivatives, underscoring the role of polyketide backbones in neuropharmacology .

Metabolic Stability

Collision-induced dissociation (CID) studies reveal fragmentation patterns that correlate with metabolic stability. For instance, CID 10153267 shows stable fragmentation under low-energy CID conditions (10–20 eV), suggesting resistance to enzymatic degradation . In contrast, oscillatoxins fragment extensively at higher energies (30–50 eV), indicating lower metabolic stability .

Q & A

Q. What are the ethical considerations in publishing negative/null results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.